molecular formula C17H25N3O4S B2732989 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide CAS No. 1105215-12-0

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide

Cat. No.: B2732989
CAS No.: 1105215-12-0
M. Wt: 367.46
InChI Key: JFLJAFBPIMITJQ-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by its unique structure, which includes a phenyl group bound to a piperidine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the isothiazolidine ring: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent.

    Introduction of the methylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction to attach the methylphenyl group to the isothiazolidine ring.

    Formation of the oxalamide moiety: The final step involves the reaction of the intermediate with oxalyl chloride and isopentylamine under controlled conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopropylacetamide

Uniqueness

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-isopentyloxalamide is unique due to its specific structural features, such as the presence of the isothiazolidine ring and the oxalamide moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4S/c1-12(2)7-8-18-16(21)17(22)19-15-11-14(6-5-13(15)3)20-9-4-10-25(20,23)24/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLJAFBPIMITJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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